![molecular formula C7H9N3O2 B2940082 1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one CAS No. 2138238-00-1](/img/structure/B2940082.png)

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

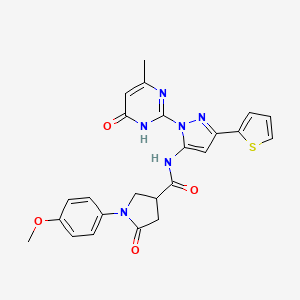

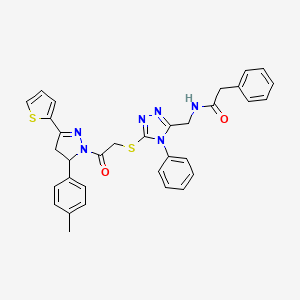

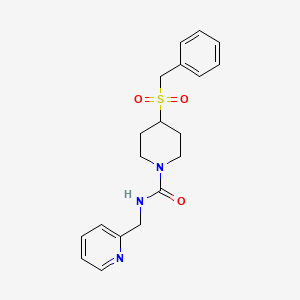

The compound is a derivative of oxetane, which is a four-membered ring compound consisting of three carbon atoms and one oxygen atom . The presence of the 1H-1,2,3-triazol-4-yl group suggests that this compound may also contain a triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would likely involve an oxetane ring attached to a triazole ring via an ethanone linker .Chemical Reactions Analysis

Oxetanes are known to participate in ring-opening reactions . Triazoles can act as ligands in coordination chemistry and can also undergo N-alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, oxetanes generally have low boiling points and are relatively stable .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- A study detailed the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles using a one-pot strategy. Spectral analyses (FT-IR, NMR) and crystal X-ray diffraction confirmed the structures, revealing monoclinic crystal packing and stabilization by weak intermolecular hydrogen bonding. DFT calculations further elucidated their structural properties, indicating potential for diverse applications (Ahmed et al., 2016).

- The structural confirmation of novel heterocycles, derived from reactions involving 1,2,3-triazol-4-yl)ethan-1-one variants, was achieved using NMR and X-ray diffraction. These compounds' analyses provide foundational knowledge for further application-driven research (Abdel-Wahab et al., 2023).

Biological Activity and Applications

- Novel 1,2,4-triazole derivatives containing oxime ether and phenoxyl pyridinyl moiety were synthesized and evaluated for their fungicidal activities against various phytopathogens. Some compounds demonstrated broad-spectrum antifungal activities, comparable to commercial fungicides, highlighting their potential as new agricultural chemicals (Bai et al., 2020).

- Research into the synthesis of thiadiazole and triazole hybrids explored their potential antiviral activities against COVID-19. Through structure-aided virtual screening, compounds were identified for their docking scores against the main protease of the coronavirus, suggesting a promising avenue for antiviral drug development (Rashdan et al., 2021).

Catalytic Applications

- The development of half-sandwich Ruthenium(II) complexes using 1,2,3-triazole-based ligands synthesized through click chemistry demonstrated their effectiveness in catalytic oxidation of alcohols and transfer hydrogenation of ketones. This work underlines the versatility of 1,2,3-triazoles in catalysis (Saleem et al., 2013).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-[1-(oxetan-3-yl)triazol-4-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5(11)7-2-10(9-8-7)6-3-12-4-6/h2,6H,3-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHZQLSUWISAVKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CN(N=N1)C2COC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(oxetan-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Bis(trifluoromethyl)anilino]-N-(cyanomethyl)acetamide](/img/structure/B2940000.png)

![2-amino-N-(3-methoxyphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide](/img/structure/B2940022.png)